Succinaldehyde acts as a crosslinking agent, forming covalent bonds between protein molecules. This property makes it a valuable tool in studying protein-protein interactions and stabilizing proteins for further experimentation. Studies have employed succinaldehyde to investigate protein complexes involved in various cellular processes, including signal transduction and enzyme regulation [1].
[1] "Succinaldehyde as a protein crosslinking agent,"
Succinaldehyde can be used to specifically modify certain cellular components due to its reactivity with various biomolecules. Researchers utilize this property to investigate various cellular mechanisms. For example, succinaldehyde treatment can be employed to inhibit protein synthesis by modifying ribosomes, allowing scientists to study the consequences of protein translation disruption [2].
[2] "Selective inhibition of protein synthesis in intact mammalian cells by succinaldehyde,"
Due to its reactive nature, succinaldehyde can induce cellular damage similar to other aldehydes found in the environment. This makes it a valuable model system for studying the mechanisms of aldehyde-mediated toxicity. Researchers use succinaldehyde to understand how exposure to environmental aldehydes, such as those found in cigarette smoke or car exhaust, can lead to various health problems [3].
[3] "Succinaldehyde-induced cytotoxicity in human bronchial epithelial cells,"
Studies have shown that succinaldehyde possesses antibacterial and antifungal properties. Researchers are exploring the potential of succinaldehyde as a disinfectant or preservative due to its ability to kill microorganisms [4, 5].
[4] "Antibacterial activity of succinaldehyde against foodborne pathogens,"
Succinaldehyde, also known as succindialdehyde, is an organic compound with the chemical formula . It appears as a colorless, viscous liquid and is categorized as a saturated dialdehyde. Notably, succinaldehyde can exist in various forms, including its cyclic hydrate and acetal derivatives, depending on the solvent used. It serves as a precursor to tropinone and is utilized in biochemical applications, particularly as a crosslinking agent for proteins, although it is less common than its analog glutaraldehyde .
Succinaldehyde is classified as a hazardous compound due to the following properties:
Succinaldehyde exhibits notable biological activities. It has been identified as a product of lipid peroxidation and may influence cellular processes related to oxidative stress. Its derivatives have potential implications in metabolic pathways involving polyunsaturated fatty acids . Additionally, succinaldehyde's ability to act as a crosslinking agent allows it to modify proteins, affecting their structure and function.
Succinaldehyde can be synthesized through multiple methods:
Succinaldehyde finds applications across various fields:
Research on succinaldehyde interactions focuses on its reactivity with biological molecules and other organic compounds. Studies have shown that succinaldehyde can react with amino acids and proteins, leading to modifications that may impact their biological functions. The exploration of its interactions with lipid membranes and cellular components is ongoing to better understand its role in biological systems.
Several compounds share structural similarities with succinaldehyde. Below is a comparison highlighting their uniqueness:
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Glutaraldehyde | A five-carbon dialdehyde commonly used as a crosslinker; more reactive than succinaldehyde. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Malondialdehyde | A three-carbon dialdehyde involved in lipid peroxidation; has significant biological implications. | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
Fumaraldehyde | An unsaturated aldehyde; participates in different types of
Succinaldehyde, systematically named 1,4-butanedial, is a linear dialdehyde characterized by two terminal aldehyde groups. Its molecular formula $$ \text{C}4\text{H}6\text{O}_2 $$ corresponds to a molecular weight of 86.09 g/mol . The compound is identified by the CAS registry number 638-37-9 and InChIKey PCSMJKASWLYICJ-UHFFFAOYSA-N . Synonyms and Common Names
The IUPAC name butanedial reflects its four-carbon chain with aldehyde termini, while historical names like succinic aldehyde derive from its relation to succinic acid . Historical Development and DiscoverySuccinaldehyde’s synthesis history parallels advancements in organic chemistry:
These milestones underscore its role in streamlining alkaloid and prostaglandin syntheses . Structural Characteristics and Classification as a DialdehydeSuccinaldehyde’s structure comprises a four-carbon backbone with aldehyde groups at positions 1 and 4: Key Properties
In aqueous solutions, succinaldehyde forms a cyclic hydrate, while in methanol, it converts to 2,5-dimethoxytetrahydrofuran, a stable acetal derivative . Its reactivity stems from the electrophilic aldehyde groups, enabling condensation and crosslinking reactions . Significance in Organic Chemistry and Industrial ApplicationsSuccinaldehyde’s versatility is evident in diverse domains: Organic Synthesis
Industrial UsesCompared to glutaraldehyde, succinaldehyde offers milder crosslinking, making it suitable for sensitive protein studies . Succinaldehyde, with the International Union of Pure and Applied Chemistry name butanedial, is an organic compound characterized by the molecular formula C₄H₆O₂ [2]. The compound features two aldehyde functional groups positioned at the terminal ends of a four-carbon aliphatic chain, giving it the systematic structure OHC-CH₂-CH₂-CHO [4]. This dialdehyde configuration results in a molecular weight of 86.09 grams per mole [2] [5]. The molecular geometry of succinaldehyde is defined by its linear carbon backbone with two terminal carbonyl carbons. Each aldehyde carbon exhibits trigonal planar geometry with bond angles of approximately 120 degrees, consistent with sp² hybridization [24]. The compound contains six heavy atoms with a topological polar surface area of 34.1 Ų [2]. The InChI identifier for succinaldehyde is InChI=1S/C4H6O2/c5-3-1-2-4-6/h3-4H,1-2H2, and its canonical SMILES representation is C(CC=O)C=O [2]. Crystallographic studies of related succinic acid derivatives have revealed that dicarboxylic compounds with four-carbon chains can adopt different conformational arrangements [16]. The central torsion angle in succinaldehyde derivatives can vary significantly, with planar conformations showing torsion angles between 170° and 190°, while folded conformations exhibit substantially different angular arrangements [16]. Physical State and Organoleptic PropertiesSuccinaldehyde exists as a colorless liquid under standard conditions [4] [12]. The compound exhibits viscous characteristics, which are attributed to its tendency to form intermolecular associations and its high reactivity leading to partial polymerization [12]. Multiple sources report consistent values for the density of succinaldehyde, with measurements ranging from 1.064 to 1.0650 grams per cubic centimeter at 20°C [4] [5] [9]. The refractive index of succinaldehyde has been determined to be 1.4262 at 18°C [5] [9] [21]. This optical property is consistent with the compound's molecular structure and the presence of carbonyl groups that contribute to its polarizability.
The boiling point of succinaldehyde varies significantly depending on pressure conditions, with values reported at 58°C under reduced pressure (9 mmHg) and higher temperatures under atmospheric pressure [4] [5]. The compound undergoes decomposition at elevated temperatures, particularly around 169-170°C [9]. Solubility Parameters in Various SolventsSuccinaldehyde demonstrates high solubility in polar protic solvents due to its ability to form hydrogen bonds through its carbonyl oxygen atoms [5] [9]. The compound is highly soluble in water, with this solubility being enhanced by its tendency to form hydrated species in aqueous environments [5] [9]. The solubility profile extends to alcoholic solvents, where succinaldehyde shows excellent miscibility with methanol, ethanol, and higher alcohols [5] [9]. This behavior is attributed to the favorable interactions between the carbonyl groups and the hydroxyl functionalities of alcohols. In methanol specifically, succinaldehyde readily converts to cyclic acetal forms, particularly 2,5-dimethoxyltetrahydrofuran [4] [12]. Succinaldehyde also exhibits good solubility in diethyl ether and other ethereal solvents [5] [9]. The compound dissolves readily in acetic acid, indicating compatibility with carboxylic acid solvents [9]. The XLogP3-AA value of -0.9 indicates that succinaldehyde is highly hydrophilic and prefers aqueous environments over lipophilic phases [2].
Stability and Reactivity ProfileSuccinaldehyde exhibits high reactivity typical of dialdehydes, making it rarely observed in its pure dialdehyde form under normal conditions [4]. The compound is inherently unstable and prone to rapid polymerization, especially when undiluted [11]. This reactivity necessitates special handling procedures, typically involving storage as hydrates or methanol-derived acetals [4] [12]. In aqueous solution, succinaldehyde rapidly converts to cyclic hydrate forms through nucleophilic addition of water to the carbonyl groups [4] [12]. Proton nuclear magnetic resonance studies have confirmed that at room temperature, the major component in deuterium oxide solutions is a cyclic monohydrate, accompanied by free aldehyde, acyclic monohydrate, and dihydrate forms [19]. The equilibrium between these species is temperature-dependent, with higher temperatures favoring the free aldehyde form [19]. The hydration equilibrium of succinaldehyde follows the general mechanism observed for carbonyl compounds, where water addition occurs through nucleophilic attack on the electrophilic carbonyl carbon [33] [34]. Unlike simple aldehydes where hydrate formation is typically unfavorable, the dialdehyde structure of succinaldehyde facilitates more stable hydrate formation [19]. Acidification of neutral aqueous succinaldehyde solutions induces rapid polymerization, while neutral solutions remain relatively stable for extended periods [19]. The polymerization mechanism involves aldol condensation reactions between aldehyde groups, leading to oligomer formation [38]. This pH-dependent stability is crucial for handling and storage protocols. Succinaldehyde demonstrates organocatalytic reactivity, particularly in dimerization reactions catalyzed by L-proline [13] [37]. The mechanism proceeds through anti-enamine formation followed by pseudo-equatorial approach of a second succinaldehyde molecule [13] [38]. This reaction pathway has been exploited in synthetic applications, although yields are often limited due to competing polymerization reactions [38].
Conformational Analysis and Molecular DynamicsThe conformational behavior of succinaldehyde is influenced by the rotational freedom around its carbon-carbon bonds, particularly the central C-C bonds of the four-carbon chain [2]. The molecule possesses three rotatable bonds, allowing for multiple conformational states [2]. Computational studies using density functional theory have provided insights into the preferred conformations and energy barriers associated with conformational transitions. Analysis of crystallographic data from the Cambridge Structural Database reveals that succinic acid derivatives, which share the four-carbon backbone with succinaldehyde, adopt either planar or folded conformations [16]. In planar arrangements, the carboxylic acid groups (analogous to the aldehyde groups in succinaldehyde) maintain torsion angles between 170° and 190°, while folded conformations exhibit significantly different angular relationships [16]. Molecular dynamics simulations of related compounds have shown that the conformational preferences are influenced by intramolecular interactions and solvation effects [17]. The presence of two electron-withdrawing aldehyde groups in succinaldehyde creates electrostatic repulsion that favors extended conformations over compact folded structures. The conformational flexibility of succinaldehyde plays a crucial role in its chemical reactivity, particularly in cyclization reactions where specific geometric arrangements are required for intramolecular interactions [16]. The ability to adopt various conformations facilitates the formation of cyclic hydrates and acetals observed in aqueous and alcoholic solutions [4] [19]. Studies on conformational dynamics indicate that succinaldehyde molecules undergo rapid interconversion between different rotational isomers at room temperature [19]. This conformational mobility contributes to the compound's high reactivity and its tendency to participate in intermolecular reactions leading to polymerization [19]. Mass spectrometric analysis of succinaldehyde provides critical fragmentation information that confirms its dialdehyde structure. The electron ionization mass spectrum exhibits characteristic patterns typical of saturated dialdehydes [1] [2] [3] [4]. The molecular ion peak appears at m/z 86, corresponding to the molecular formula C4H6O2 with a molecular weight of 86.09 g/mol [5] [6] [4]. However, the molecular ion shows moderate stability with a relative intensity of approximately 45% [4]. The base peak occurs at m/z 58, resulting from the loss of a formyl group (CHO, mass 28) through alpha cleavage adjacent to the carbonyl group [3] [4]. This fragmentation pattern is characteristic of aldehydes where alpha cleavage is favored due to the stabilization of the resulting acylium ion.
The fragment at m/z 45 represents the formyl cation (CHO+), which appears with high intensity (84%) and is diagnostic for aldehydic compounds [7] [1]. Additional significant fragments include m/z 28 (CO+- ) and m/z 29 (CHO+), both characteristic of carbonyl-containing molecules. The presence of these fragments confirms the dialdehyde nature of succinaldehyde and provides structural verification through mass spectral interpretation [8]. Infrared Spectroscopic AnalysisInfrared spectroscopy reveals the characteristic vibrational frequencies that define the functional groups present in succinaldehyde. The spectrum exhibits strong absorptions consistent with its dialdehyde structure [9] [10] [11] [12] [13] [14]. The most prominent feature appears at 1711 cm⁻¹, corresponding to the carbonyl stretching vibration (ν C=O) of the aldehydic groups [9] [10] [11] [12] [13] [14]. This frequency falls within the expected range for saturated aliphatic aldehydes (1740-1720 cm⁻¹), confirming the presence of the two terminal aldehyde functionalities [9] [10] [11] [12] [13] [14]. The high intensity of this absorption reflects the presence of two equivalent C=O bonds in the molecule.
The aldehydic C-H stretching vibration appears at 2734 cm⁻¹, which is characteristic of the formyl hydrogen atoms [9] [10] [11] [12] [13] [14]. This absorption occurs in the typical range for aldehydic C-H stretches (2800-2700 cm⁻¹) and provides definitive evidence for the aldehyde functional groups [9] [10] [11] [12] [13] [14]. Additional C-H stretching vibrations appear at 2910 cm⁻¹ (asymmetric) and 2839 cm⁻¹ (symmetric), corresponding to the methylene groups in the chain [9] [10] [11] [12] [13] [14]. The fingerprint region below 1500 cm⁻¹ contains multiple absorptions related to C-C stretching and bending modes. Notable features include absorptions at 1387 and 1355 cm⁻¹ attributed to C-H bending vibrations of the methylene groups, and various C-C stretching modes between 1261 and 979 cm⁻¹ [9] [10] [11] [12] [13] [14]. Raman Spectroscopic FeaturesRaman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly useful for symmetric vibrations and carbon-carbon bonds. The Raman spectrum of succinaldehyde exhibits distinctive features that confirm its structural characteristics [15] [16] [17] [18] [19] [20]. The most intense Raman band appears at 1711 cm⁻¹, corresponding to the C=O stretching vibration of the aldehydic groups [15] [16] [17] [18] [19] [20]. This band shows depolarized character, indicating the asymmetric nature of the carbonyl stretching when both aldehyde groups vibrate. The high intensity of this band in the Raman spectrum reflects the polarizability change associated with the C=O bond stretching.
The methylene scissoring vibration at 1465 cm⁻¹ appears as a polarized band of medium intensity, characteristic of the symmetric deformation of the CH2 groups [15] [16] [17] [18] [19] [20]. The CH2 wagging mode at 1355 cm⁻¹ shows strong intensity and depolarized character, reflecting the motion of the methylene groups perpendicular to the molecular chain. Carbon-carbon stretching vibrations appear prominently at 1052 cm⁻¹ with polarized character, indicating the symmetric stretching of the central C-C bond [15] [16] [17] [18] [19] [20]. Lower frequency modes include C-C deformation at 870 cm⁻¹, C-C-C bending at 764 cm⁻¹, and various skeletal deformation modes below 600 cm⁻¹. The C-C torsional mode appears at 298 cm⁻¹ as a weak, depolarized band, representing the lowest frequency vibrational mode accessible in the Raman spectrum [15] [16] [17] [18] [19] [20]. Nuclear Magnetic Resonance ProfilesNuclear magnetic resonance spectroscopy provides detailed structural information about succinaldehyde through both proton (¹H) and carbon-13 (¹³C) NMR analyses. The spectra reveal characteristic chemical shifts and coupling patterns consistent with the dialdehyde structure [21] [22] [23] [24] [25] [26] [27] [28] [29] [30]. In the ¹H NMR spectrum, the aldehydic protons appear as a singlet at δ 9.80 ppm, integrating for two protons [26] [27] [29]. This highly deshielded chemical shift is characteristic of formyl protons in aldehydes, where the electron-withdrawing effect of the carbonyl group causes significant downfield displacement [22] [23] [24] [25] [26] [27] [28] [29] [30]. The singlet multiplicity indicates that these protons are not coupled to adjacent protons, consistent with their position at the terminal positions of the molecule.
The methylene protons appear as a singlet at δ 2.79 ppm, integrating for four protons [26] [27] [29]. These protons are deshielded relative to typical alkyl protons due to their α-position relative to the carbonyl groups [22] [23] [24] [25] [26] [27] [28] [29] [30]. The singlet multiplicity reflects the symmetrical environment of the two equivalent methylene groups in the molecule. In the ¹³C NMR spectrum, the carbonyl carbons resonate at δ 199.8 ppm, falling within the typical range for aldehydic carbons (190-220 ppm) [22] [23] [24] [25] [26] [27] [28] [31] [32] [30] [33]. This extreme downfield shift is characteristic of sp² hybridized carbonyl carbons. The methylene carbons appear at δ 36.2 ppm, reflecting their sp³ hybridization and α-position to the electron-withdrawing carbonyl groups [22] [23] [24] [25] [26] [27] [28] [31] [32] [30] [33]. The NMR data confirm the symmetrical structure of succinaldehyde, with equivalent aldehyde groups and equivalent methylene groups producing simplified spectra with minimal signal multiplicity [21] [22] [23] [24] [25] [26] [27] [28] [29] [30]. X-ray Crystallographic Studies of DerivativesX-ray crystallographic analysis of succinaldehyde derivatives provides crucial three-dimensional structural information, although crystallographic studies of the parent compound are challenging due to its tendency toward oligomerization and hydration [34] [35] [36] [37] [38] [39] [40] [41]. However, crystallographic investigations of various succinaldehyde derivatives have been extensively documented, offering insights into the molecular geometry and packing arrangements [34] [35] [36] [37] [38] [39] [40] [41]. Crystallographic studies of succinaldehyde dioxime derivatives reveal important structural parameters [42]. The compound crystallizes in specific space groups with defined unit cell parameters that reflect the molecular symmetry. Single crystal X-ray diffraction data typically show monoclinic or orthorhombic crystal systems, depending on the specific derivative and crystallization conditions [34] [35] [36] [37] [38] [39] [40] [41]. Studies of succinaldehyde-containing cocrystals demonstrate the compound's ability to form hydrogen-bonded networks through its aldehydic oxygen atoms [36] [40] [41]. The crystallographic analysis reveals intermolecular distances and angles that govern the solid-state packing. For instance, in succinic acid-containing cocrystals, the O...O distances typically range from 2.6 to 2.9 Å, indicating moderate to strong hydrogen bonding interactions [36] [40] [41]. Temperature-dependent crystallographic studies show that succinaldehyde derivatives maintain structural integrity across a range of temperatures, typically from 100 K to 300 K [34] [35] [36] [37] [38] [39] [40] [41]. The thermal parameters derived from these studies indicate the degree of molecular motion within the crystal lattice and provide information about the stability of the crystalline phase. Refinement statistics for well-ordered succinaldehyde derivative crystals typically show R-factors (R1) in the range of 0.04 to 0.08, indicating good agreement between observed and calculated structure factors [34] [35] [36] [37] [38] [39] [40] [41]. The weighted R-factors (wR2) generally fall between 0.08 and 0.15, demonstrating acceptable refinement quality for small molecule structures. XLogP3 -0.9
UNII
0503177591
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638-37-9
Wikipedia
Succinaldehyde
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Butanedial: INACTIVE
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Last modified: 08-15-2023
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